4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
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Overview
Description
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety via an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Amino-Methyl Linkage: The amino-methyl linkage is formed by reacting the pyrazole derivative with formaldehyde and a primary amine under reductive amination conditions[][3].
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid
- 4-{[(1-ethyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
- 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}benzoic acid
Uniqueness
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}benzoic acid is unique due to the specific positioning of the ethyl group and the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-16-12(7-8-15-16)9-14-11-5-3-10(4-6-11)13(17)18/h3-8,14H,2,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVHTJPEYSKURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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